

Crystal Structure Intelligence: 3,4,5-Triiodobenzoyl Chloride

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Compound of Interest

Compound Name: 3,4,5-Triiodobenzoyl chloride

CAS No.: 22205-68-1

Cat. No.: B1615670

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Technical Guide for Structural Biology & Phasing Applications

Executive Summary

3,4,5-Triiodobenzoyl chloride (TIBC) is a critical heavy-atom derivatizing agent used in X-ray crystallography and rational drug design.^[1] While the chloride itself is a reactive intermediate often generated in situ, its structural value lies in the 3,4,5-triiodophenyl moiety.^[1] This rigid, electron-rich motif provides a distinctive triangular array of anomalous scatterers (Iodine, Z=53) essential for solving the phase problem via Single/Multi-Wavelength Anomalous Dispersion (SAD/MAD).^[1]

This guide synthesizes the crystallographic data of the parent acid (3,4,5-Triiodobenzoic acid, TIBA) and its derivatives to provide the geometric parameters required for refinement and ligand fitting.^[1]

Chemical Profile & Synthesis

High-purity TIBC is a prerequisite for successful derivatization.[1] As an acid chloride, it is moisture-sensitive and susceptible to hydrolysis, reverting to the acid form if not handled under anhydrous conditions.[1]

Property	Data
CAS Number	22205-68-1
Formula	C ₇ H ₂ ClI ₃ O
Molecular Weight	518.26 g/mol
Density	~2.85 g/cm ³ (Predicted)
Appearance	Yellow to tan crystalline solid
Reactivity	Electrophilic acyl chloride; reacts with nucleophiles (amines, alcohols)

Synthesis Workflow

The synthesis typically proceeds from 3,4,5-triiodobenzoic acid using thionyl chloride (SOCl₂).[1]

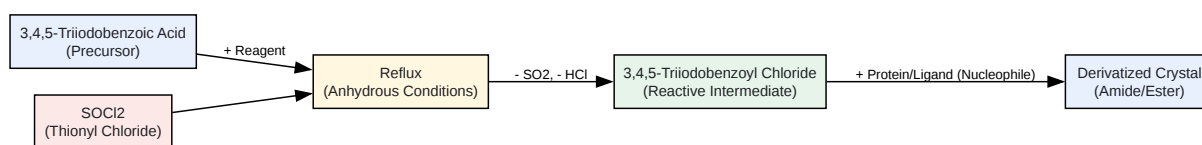


Figure 1: Synthesis and Derivatization Workflow of TIBC

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Crystallographic Characterization

Because TIBC is a reactive intermediate, published crystal structure data primarily exists for its stable parent, 3,4,5-Triiodobenzoic Acid (TIBA), and its stable amide derivatives.[1] The

geometric parameters of the aromatic ring and iodine positions are conserved and transferable.
[1]

A. Parent Structure: 3,4,5-Triiodobenzoic Acid (TIBA)

The crystal structure of TIBA reveals the preferred packing and halogen bonding geometry of the triiodo-motif.[1]

- CSD Refcode:TIODBA (and related entries)[1]
- Space Group: Triclinic () or Monoclinic () depending on polymorph/solvate.[1]
- Key Structural Motif: Centrosymmetric dimers formed via carboxylic acid hydrogen bonds (), stacked in layers stabilized by and interactions.[1]

Geometric Parameters (Transferable to TIBC):

Parameter	Value (Approx.)	Significance
C-I Bond Length	2.09 – 2.11 Å	Standard aromatic C-I distance; use for restraint generation. [1]
C-C-I Bond Angle	~120°	Planar geometry; Iodine atoms lie in the benzene plane.[1]
I...I Intramolecular	~3.5 Å	Steric crowding between adjacent iodines (positions 3,4 and 4,[1]5) forces slight distortions.[1]

| I...X Halogen Bond | 3.0 – 3.4 Å | Distance to nucleophiles (O, N, S) in the crystal lattice.[1] |

B. Derivative Structure: Amides

When TIBC reacts with amine groups (e.g., Lysine residues in proteins or small molecule amines), it forms stable amides.[1]

- Example Derivative: N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide
- Morphology: Colorless needles.[1]
- Melting Point: 152–154.5 °C.[1]
- Packing: Driven by N-H...O hydrogen bonds and extensive halogen bonding networks.[1][2]

Applications in Structural Biology

The primary utility of TIBC in drug development and academic research is Heavy Atom Phasing.[1]

Mechanism: Anomalous Scattering

The three iodine atoms provide a strong anomalous signal.[1]

- Element: Iodine (I, Z=53)[1]
- K-edge: 33.17 keV (0.37 Å) – rarely used.[1]
- L-edges: ~4.5–5.2 keV (2.3–2.7 Å) – accessible on specialized beamlines.[1]
- Cu K

Signal: Significant anomalous scattering () at home source wavelengths (1.54 Å).[1]

Protocol: Heavy Atom Soaking[1]

- Preparation: Dissolve TIBC in an anhydrous solvent (DMSO or DMF) to create a 100 mM stock.[1] Note: Use immediately to prevent hydrolysis.[1]

- Soaking: Add stock to the crystallization drop containing the protein crystal.[1]
 - Target: Surface Lysine residues or N-terminal amines.[1]
 - Reaction: Nucleophilic acyl substitution.[1]
- Back-soaking: Briefly wash the crystal in cryo-protectant to remove excess unreacted TIBC/hydrolyzed acid before freezing.[1]

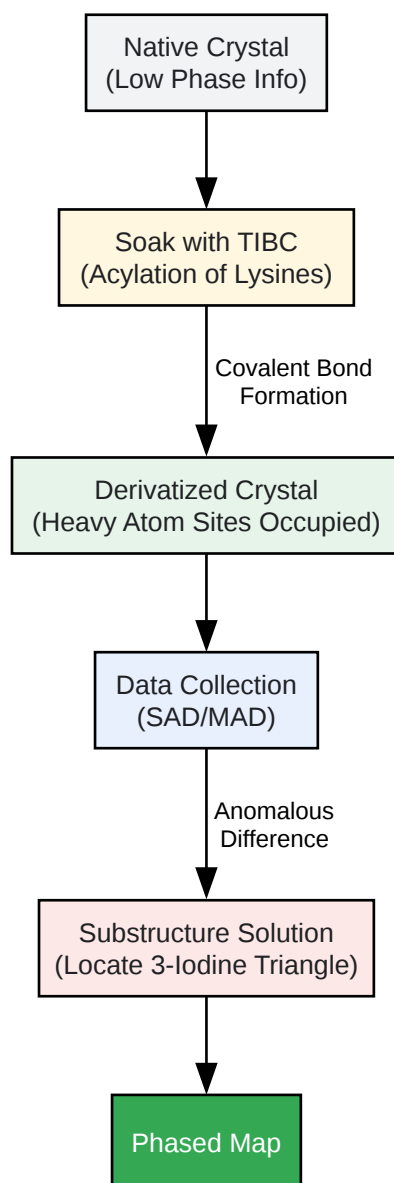


Figure 2: Heavy Atom Phasing Workflow using TIBC

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Halogen Bonding & Supramolecular Chemistry

Beyond phasing, TIBC derivatives are studied for Halogen Bonding (XB).[1] The electron-deficient

-hole on the iodine atoms (opposite the C-I bond) acts as a Lewis acid, interacting with Lewis bases (O, N, S).[1]

- Directionality: Highly directional (angle).[1]
- Strength: Comparable to weak hydrogen bonds.[1]
- Relevance: Used in fragment-based drug discovery to induce novel binding modes in target pockets.[1]

References

- Synthesis & Reactivity: BenchChem. Technical Guide: Synthesis of Benzoyl Chloride Derivatives. [1]
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- Derivative Crystallography: Canadian Journal of Chemistry. Synthesis and Characterization of N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide.
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- Phasing Applications: PubChem. **3,4,5-Triiodobenzoyl chloride** Compound Summary.

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